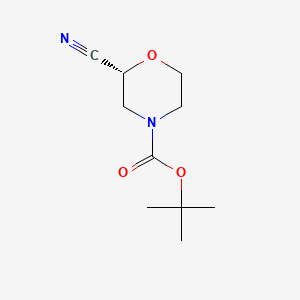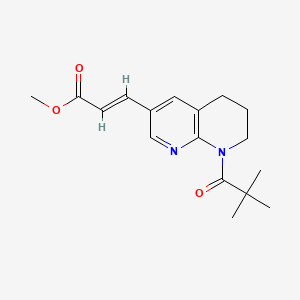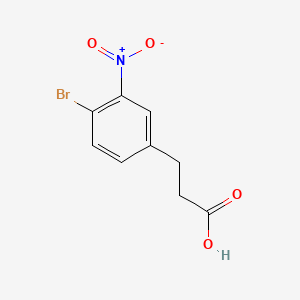
3-(4-Bromo-3-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-3-nitrophenyl)propanoic acid: is an organic compound with the molecular formula C₉H₈BrNO₄ It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-nitrophenyl)propanoic acid typically involves the following steps:
-
Bromination: : The starting material, 3-nitrophenylpropanoic acid, undergoes bromination using bromine (Br₂) in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the para position relative to the nitro group.
-
Nitration: : Alternatively, the compound can be synthesized by first nitrating 4-bromophenylpropanoic acid using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitration reaction introduces the nitro group at the meta position relative to the bromine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to control reaction conditions precisely.
Purification steps: such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
-
Substitution: : The bromine atom can be substituted with other nucleophiles (e.g., hydroxyl, amino, or alkyl groups) through nucleophilic aromatic substitution reactions.
-
Esterification: : The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Tin (Sn) and hydrochloric acid (HCl), catalytic hydrogenation.
Nucleophiles: Hydroxide ions (OH⁻), amines (NH₂), alkyl halides.
Catalysts: Sulfuric acid (H₂SO₄) for esterification.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Phenylpropanoic Acids: Formed by nucleophilic substitution of the bromine atom.
Esters: Formed by esterification of the carboxylic acid group.
Scientific Research Applications
3-(4-Bromo-3-nitrophenyl)propanoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-nitrophenyl)propanoic acid depends on its functional groups:
Nitro Group: Can undergo reduction to form an amino group, which can interact with biological targets such as enzymes or receptors.
Bromine Atom: Can participate in substitution reactions, modifying the compound’s interaction with molecular targets.
Carboxylic Acid Group: Can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-3-nitrophenyl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
4-Bromo-3-nitrobenzoic acid: Contains a benzoic acid moiety instead of propanoic acid.
3-(4-Bromo-3-nitrophenyl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
- The presence of both bromine and nitro groups on the phenyl ring provides unique reactivity and potential for diverse chemical transformations.
- The propanoic acid moiety offers different steric and electronic properties compared to acetic or benzoic acid derivatives, influencing its reactivity and applications.
Properties
IUPAC Name |
3-(4-bromo-3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1,3,5H,2,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPFASGZVCFKGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671924 |
Source


|
| Record name | 3-(4-Bromo-3-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211311-93-1 |
Source


|
| Record name | 3-(4-Bromo-3-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
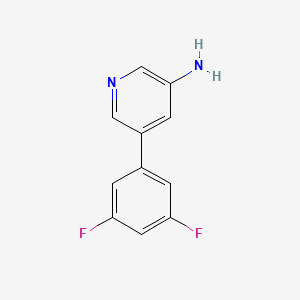

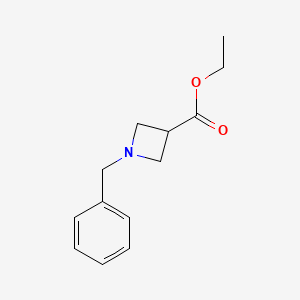
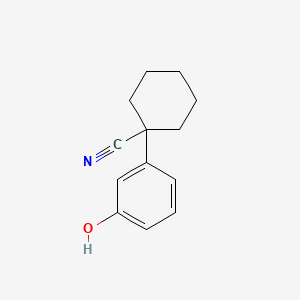
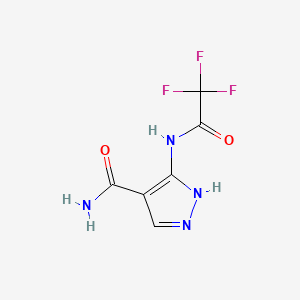
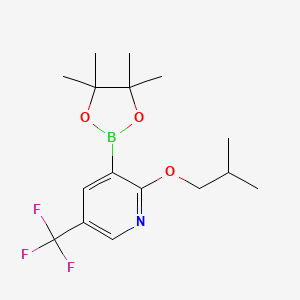
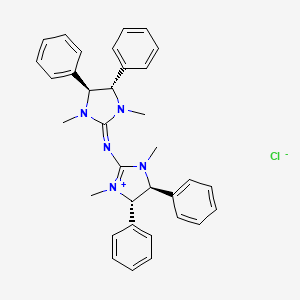
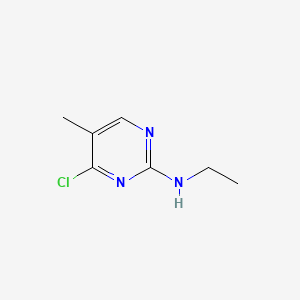
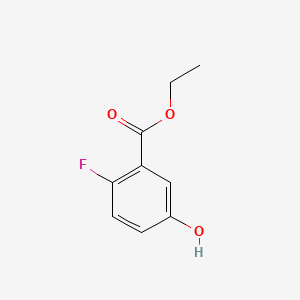
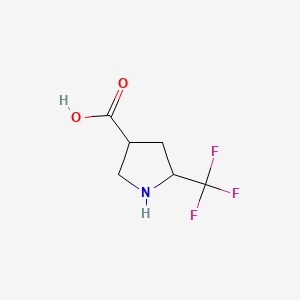
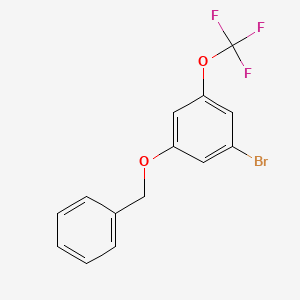
![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B597263.png)
